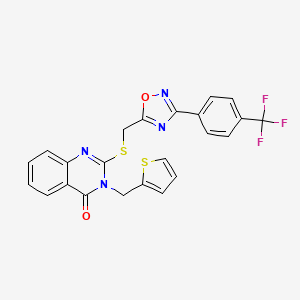

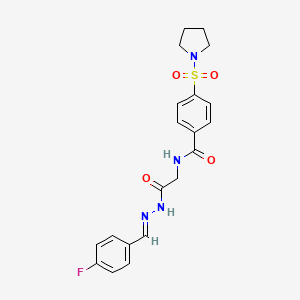

3-(thiophen-2-ylmethyl)-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-(thiophen-2-ylmethyl)-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one" is a derivative of quinazolin-4(3H)-one, which is a heterocyclic compound that has been extensively studied for its potential biological activities. The quinazolin-4(3H)-one derivatives have shown promise as bactericides and fungicides, particularly against phytopathogenic microorganisms . These compounds have been synthesized and characterized, and their structure-activity relationships have been investigated through various analyses, including 3D-QSAR .

Synthesis Analysis

The synthesis of quinazolin-4(3H)-one derivatives typically involves the formation of a 1,3,4-oxadiazole thioether moiety, which is a crucial structural component for the observed biological activity . The synthesis process includes the design and preparation of the target compounds, followed by their evaluation against specific microorganisms. The synthesis of related compounds has also been reported, where different substituents are introduced to the quinazolin-4(3H)-one core to study their effects on biological activity .

Molecular Structure Analysis

The molecular structure of quinazolin-4(3H)-one derivatives has been analyzed using various spectroscopic methods, including FTIR, NMR, and mass spectroscopy . Theoretical studies, such as DFT and TD-DFT calculations, have been employed to predict the vibrational spectra, electronic transitions, and to study the tautomeric equilibria between thione and thiol forms . These analyses help in understanding the stability and reactivity of the compounds, as well as their potential interactions with biological targets.

Chemical Reactions Analysis

Quinazolin-4(3H)-one derivatives undergo a range of chemical reactions, including alkylation, cyclization, and tautomerism . These reactions are important for modifying the structure of the compounds to enhance their biological activity or to study their mechanism of action. For instance, the recyclization of certain derivatives into new 1,3,4-oxadiazoles has been observed under alkaline conditions, which is an unusual and interesting transformation .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolin-4(3H)-one derivatives, such as their solubility, melting points, and stability, are crucial for their practical application as bactericides and fungicides . The polarizability and hyperpolarizability of these compounds have been studied, indicating their potential as nonlinear optical (NLO) materials . Additionally, the molecular electrostatic potential (MEP) analysis reveals the reactive sites for electrophilic and nucleophilic attacks, which is valuable information for understanding their interactions with biological targets .

科学的研究の応用

Synthesis and Biological Activity

A study by Alagarsamy and Parthiban (2013) describes the synthesis of novel quinazolin-4(3H)-ones with potential H1-antihistaminic activity. The compounds showed significant protection in guinea pigs against histamine-induced bronchospasm, with one derivative showing negligible sedation compared to the reference standard chlorpheniramine maleate, indicating its potential as a new class of H1-antihistaminic agents (Alagarsamy & Parthiban, 2013).

Another study focused on the synthesis of quinazolin-4-ones linked with 1,3-thiazole hybrids, showing potent anti-tubercular activity against Mycobacterium tuberculosis. Some derivatives displayed better antibacterial activity than the reference drug Isoniazide, suggesting their potential for further development as anti-tubercular agents (Nagaladinne, Hindustan, & Nayakanti, 2020).

Antimicrobial Activity

Research on quinazolin-4-one derivatives containing oxadiazolin-5-thione moieties revealed their synthesis and evaluation for antibacterial activity. Some derivatives, particularly morpholino variants, showed encouraging antibacterial activity (Ahmed, Abd-Alla, & El-zohry, 2007).

A study on novel quinazolin-4(3H)-one derivatives containing a 1,2,4-triazolylthioether moiety demonstrated significant antimicrobial activities. Some compounds exhibited superior antibacterial and fungicidal effects compared to commercial bactericides and fungicides, highlighting their potential as new agricultural microbicides (Yan et al., 2016).

Antioxidant and Cytotoxic Activity

- Pele et al. (2022) synthesized new polyphenolic derivatives of quinazolin-4(3H)-one, evaluating their antioxidant and cytotoxic activities. The derivatives showed high antioxidant activity and cytotoxicity against cancerous cell lines while being compatible with normal cells, suggesting their potential for therapeutic applications (Pele et al., 2022).

特性

IUPAC Name |

3-(thiophen-2-ylmethyl)-2-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15F3N4O2S2/c24-23(25,26)15-9-7-14(8-10-15)20-28-19(32-29-20)13-34-22-27-18-6-2-1-5-17(18)21(31)30(22)12-16-4-3-11-33-16/h1-11H,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDWNTSBWFSZTEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F)CC5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15F3N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(thiophen-2-ylmethyl)-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-Chlorophenyl)-2-pentyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2548465.png)

![2-Cyano-3-[2-(phenoxymethyl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2548468.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2548469.png)

![3-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B2548471.png)

![N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B2548477.png)

![(Z)-tert-butyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2548481.png)

![N-[(2-chlorophenyl)methyl]-4-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide](/img/structure/B2548486.png)

![N-(3-fluoro-4-methylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2548487.png)

![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2548488.png)